molecular formula C13H13NS2 B12454405 Thiazolidine, 3-phenyl-2-(2-thienyl)-

Thiazolidine, 3-phenyl-2-(2-thienyl)-

Cat. No.: B12454405
M. Wt: 247.4 g/mol
InChI Key: KOWJXPWQMLKOMV-UHFFFAOYSA-N
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Description

3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine is a heterocyclic compound that contains a thiazolidine ring fused with a phenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine typically involves the reaction of thiophene-2-carbaldehyde with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for 3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-2-(thiophen-2-yl)acrylonitrile: Similar in structure but contains an acrylonitrile group instead of a thiazolidine ring.

    2-phenyl-1,3-thiazolidine-4-carboxylic acid: Contains a carboxylic acid group, making it more polar and potentially more reactive.

    2-(thiophen-2-yl)-1,3-thiazolidine-4-one: Contains a carbonyl group, which can influence its reactivity and biological activity.

Uniqueness

3-phenyl-2-(thiophen-2-yl)-1,3-thiazolidine is unique due to its combination of a thiazolidine ring with both phenyl and thiophene groups. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H13NS2

Molecular Weight

247.4 g/mol

IUPAC Name

3-phenyl-2-thiophen-2-yl-1,3-thiazolidine

InChI

InChI=1S/C13H13NS2/c1-2-5-11(6-3-1)14-8-10-16-13(14)12-7-4-9-15-12/h1-7,9,13H,8,10H2

InChI Key

KOWJXPWQMLKOMV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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